molecular formula C15H14N2S2 B2455480 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-49-6

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Cat. No.: B2455480
CAS No.: 890959-49-6
M. Wt: 286.41
InChI Key: IFMGWSXSAADGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methylthio group and a p-tolyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthiolating agent.

    Attachment of p-Tolyl Group: The p-tolyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a p-tolyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a probe for studying biological processes.

    Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.

    Industry: It can be used as a corrosion inhibitor for metals and as a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine depends on its specific application:

    Anticancer Activity: It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways or by inducing apoptosis.

    Antimicrobial Activity: It may disrupt the cell membrane or inhibit essential enzymes in microorganisms.

    Neuroprotective Activity: It may modulate neurotransmitter levels or protect neurons from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine
  • 6-(p-tolyl)benzo[d]thiazol-2-amine
  • 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine

Uniqueness

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is unique due to the presence of both a methylthio group and a p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its effectiveness in certain applications compared to similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMGWSXSAADGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.